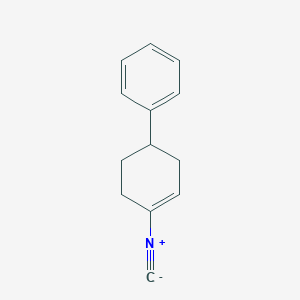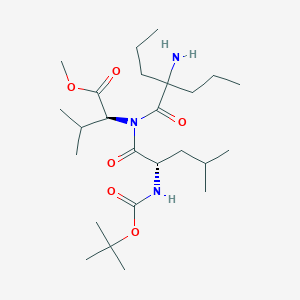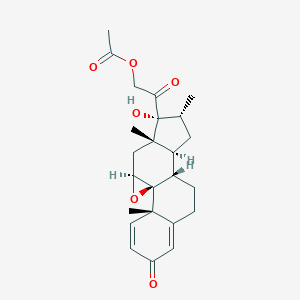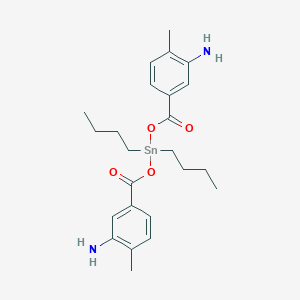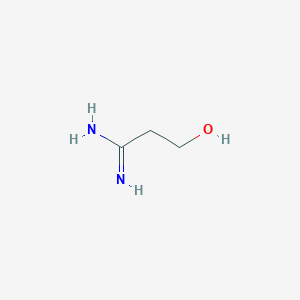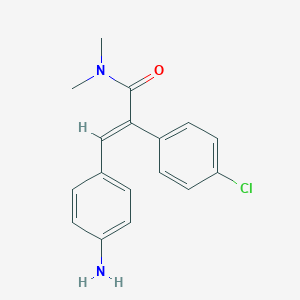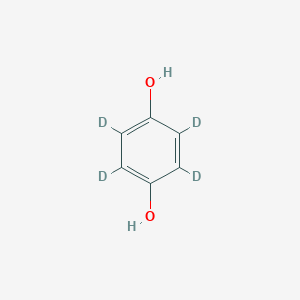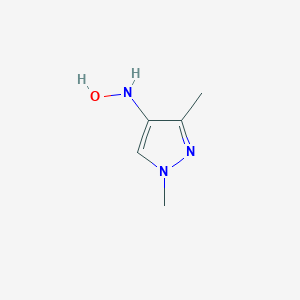
N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine, also known as DMPO, is a stable nitroxide radical that has been widely used in scientific research. DMPO has been shown to have a variety of biochemical and physiological effects, and has been used in a range of applications, including as a spin trap for detecting free radicals, as an antioxidant, and as a tool for investigating oxidative stress.
Wirkmechanismus
N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine acts as a spin trap by reacting with free radicals to form stable adducts, which can be detected and analyzed. N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine has been shown to react with a variety of free radicals, including superoxide, hydroxyl radicals, and peroxyl radicals. N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine can also act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemische Und Physiologische Effekte
N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine has been shown to have a variety of biochemical and physiological effects. N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine has been shown to protect against oxidative stress and reduce inflammation in a range of cell types. N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine has also been shown to have neuroprotective effects, reducing neuronal damage in models of stroke and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine has several advantages for use in lab experiments. N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine is a stable and easily synthesized compound that can be readily obtained in large quantities. N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine is also a highly specific spin trap, allowing for accurate detection and analysis of free radicals. However, N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine has some limitations, including its potential reactivity with other compounds and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine. One area of interest is the development of new spin traps with improved specificity and sensitivity for detecting free radicals. Another area of interest is the investigation of the potential therapeutic applications of N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine and related compounds, particularly in the treatment of neurodegenerative diseases and other conditions associated with oxidative stress. Finally, further research is needed to fully understand the mechanisms of action of N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine and related compounds, and to identify potential new targets for therapeutic intervention.
Synthesemethoden
N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine can be synthesized through a variety of methods, including the reaction of 1,3-dimethyl-2-nitroso-2-propene with hydroxylamine, or the reaction of 1,3-dimethyl-2-nitroso-2-propene with hydrazine hydrate followed by oxidation with hydrogen peroxide.
Wissenschaftliche Forschungsanwendungen
N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine has been widely used in scientific research, particularly in the field of oxidative stress. N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine is often used as a spin trap for detecting free radicals, allowing researchers to investigate the mechanisms of oxidative stress and the effects of antioxidants. N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine has also been used in studies investigating the effects of various drugs and compounds on oxidative stress and free radical production.
Eigenschaften
CAS-Nummer |
126230-38-4 |
|---|---|
Produktname |
N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine |
Molekularformel |
C5H9N3O |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
N-(1,3-dimethylpyrazol-4-yl)hydroxylamine |
InChI |
InChI=1S/C5H9N3O/c1-4-5(7-9)3-8(2)6-4/h3,7,9H,1-2H3 |
InChI-Schlüssel |
HDOZESOYOCKREA-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1NO)C |
Kanonische SMILES |
CC1=NN(C=C1NO)C |
Synonyme |
1H-Pyrazol-4-amine,N-hydroxy-1,3-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



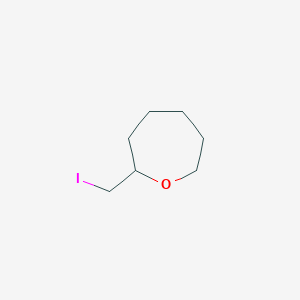
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-](/img/structure/B142456.png)

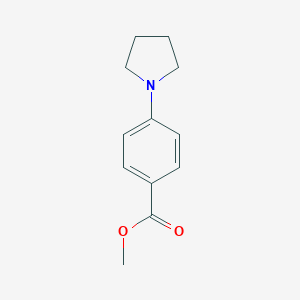
![2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B142464.png)

